molecular formula C15H21N5O2 B13551569 (S)-1-(4-(2-(1H-1,2,4-Triazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one

(S)-1-(4-(2-(1H-1,2,4-Triazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B13551569
M. Wt: 303.36 g/mol
InChI Key: IAYQDYGDNKOVPK-LBPRGKRZSA-N
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Description

1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a complex organic compound featuring a triazole ring, a pyrrolidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via a reductive amination reaction.

    Coupling Reactions: The triazole and pyrrolidine rings are coupled using a carbonylation reaction to form the intermediate compound.

    Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Final Coupling: The final compound is obtained by coupling the intermediate with a propenone derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one: shares structural similarities with other triazole-containing compounds, such as fluconazole and itraconazole.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid.

Uniqueness

The uniqueness of 1-{4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one lies in its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C15H21N5O2

Molecular Weight

303.36 g/mol

IUPAC Name

1-[4-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C15H21N5O2/c1-2-13(21)19-8-5-11(6-9-19)15(22)20-7-3-4-12(20)14-16-10-17-18-14/h2,10-12H,1,3-9H2,(H,16,17,18)/t12-/m0/s1

InChI Key

IAYQDYGDNKOVPK-LBPRGKRZSA-N

Isomeric SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC[C@H]2C3=NC=NN3

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCCC2C3=NC=NN3

Origin of Product

United States

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